3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its pyrazole core structure, which is substituted with a pyridine ring and two methyl groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of acetic acid, followed by cyclization and subsequent methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrazoles and pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has shown that pyrazole derivatives exhibit a range of biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds used in material science and other industrial applications.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole core structure but differ in their substituents.
Pyridine derivatives: Compounds containing the pyridine ring, which may have different functional groups attached.
Uniqueness: 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMSHKLEFWZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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